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Compound of Interest

Compound Name:
7-Methoxy-2-methylquinoline-3-

carboxylic acid

Cat. No.: B188178 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for 7-
Methoxy-2-methylquinoline-3-carboxylic acid, a compound of interest in medicinal

chemistry and materials science. The document outlines predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive

experimental protocols for acquiring such spectra. This guide is intended for researchers,

scientists, and professionals in drug development who require a thorough understanding of the

structural characterization of this molecule.

Molecular Structure and Expected Spectroscopic
Features
7-Methoxy-2-methylquinoline-3-carboxylic acid (C₁₂H₁₁NO₃, Molar Mass: 217.22 g/mol )

possesses a quinoline core, a heterocyclic aromatic system, substituted with a methoxy, a

methyl, and a carboxylic acid group.[1] These functional groups give rise to characteristic

signals in various spectroscopic analyses, which are crucial for its identification and structural

elucidation.

Predicted Spectroscopic Data
While a comprehensive, experimentally verified dataset for this specific molecule is not readily

available in the cited literature, the following tables summarize the predicted and expected
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spectroscopic data based on the analysis of closely related compounds and established

spectroscopic principles.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful

technique for determining the accurate mass and elemental composition of a molecule. The

predicted m/z values for various adducts of 7-Methoxy-2-methylquinoline-3-carboxylic acid
are presented in Table 1.[2]

Table 1: Predicted High-Resolution Mass Spectrometry Data[2]

Adduct Predicted m/z

[M+H]⁺ 218.08118

[M+Na]⁺ 240.06312

[M-H]⁻ 216.06662

[M+NH₄]⁺ 235.10772

[M+K]⁺ 256.03706

[M]⁺ 217.07335

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR)

are outlined below. These predictions are based on the analysis of similar quinoline-based

structures.

Table 2: Predicted ¹H NMR Spectral Data
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic H (Quinoline) 7.0 - 8.5 m

Methoxy H (-OCH₃) ~3.9 s

Methyl H (-CH₃) ~2.7 s

Carboxylic Acid H (-COOH) 12.0 - 14.0 br s

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl C (-COOH) 165 - 175

Aromatic/Quinoline C 100 - 160

Methoxy C (-OCH₃) ~56

Methyl C (-CH₃) 20 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 7-Methoxy-2-methylquinoline-3-carboxylic acid are

listed in Table 4.

Table 4: Predicted IR Absorption Data
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad

C-H Stretch (Aromatic/Alkyl) 3100 - 2850 Medium

C=O Stretch (Carboxylic Acid) 1710 - 1680 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-O Stretch

(Methoxy/Carboxylic Acid)
1300 - 1200 Strong

Experimental Protocols
The following sections detail the generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy
A detailed workflow for acquiring NMR spectra of quinoline carboxylic acids is presented below.
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Workflow for NMR Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample
(5-10 mg for ¹H, 20-50 mg for ¹³C)

Dissolve in Deuterated Solvent
(e.g., DMSO-d₆, 0.6-0.7 mL)

Transfer to NMR Tube
(Filter if necessary)

Place Tube in NMR Spectrometer

Set Up Experiment
(¹H, ¹³C, and 2D if needed)

Acquire Data

Process Raw Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectrum
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: General workflow for NMR sample preparation and data acquisition.
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Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg

for ¹³C NMR experiments. Dissolve the sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds like

carboxylic acids. Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a

small plug of cotton or glass wool if any particulate matter is present.

Data Acquisition: Place the NMR tube into the spectrometer. Set up the desired experiments,

including standard 1D (¹H, ¹³C) and potentially 2D experiments (e.g., COSY, HSQC, HMBC)

for full structural assignment. Acquire the data according to the instrument's standard

operating procedures.

Data Processing: Process the raw data using appropriate software. This typically involves

Fourier transformation, phase correction, and baseline correction. Analyze the processed

spectrum by identifying chemical shifts, determining coupling constants, and integrating peak

areas.

IR Spectroscopy
For solid samples, the thin solid film or Attenuated Total Reflectance (ATR) methods are

commonly employed.[3][4]
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Workflow for Solid-State IR Spectroscopy (Thin Film Method)

Dissolve Solid
(in a volatile solvent like CH₂Cl₂)

Apply Solution to Salt Plate
(e.g., NaCl or KBr)

Evaporate Solvent
(leaves a thin film)

Mount Plate in Spectrometer

Acquire IR Spectrum

Analyze Spectrum
(Identify characteristic peaks)

Click to download full resolution via product page

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Protocol (Thin Solid Film Method):

Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of

a volatile solvent like methylene chloride or acetone.[3]

Film Formation: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid

compound on the plate.[3]
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Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.[3]

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule. After analysis, clean the salt plates thoroughly with an appropriate

solvent and return them to a desiccator.[3]

Mass Spectrometry (ESI-HRMS)
The following protocol is a general guideline for preparing samples for ESI-HRMS analysis.[5]

Protocol:

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of

approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) or water.[5]

Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and

dilute it to 1 mL with methanol, acetonitrile, or water to achieve a final concentration in the

range of 10 µg/mL.[5]

Sample Submission: If any precipitate forms, the solution must be filtered.[5] Place the final

solution in a standard 2 mL mass spectrometry vial with a pre-slit septum cap.[5]

Data Acquisition: Introduce the sample into the ESI source of the high-resolution mass

spectrometer. Acquire the mass spectrum in both positive and negative ion modes to

observe different adducts.

Data Analysis: Analyze the resulting spectrum to identify the m/z values of the molecular ion

and its adducts. Use the accurate mass data to confirm the elemental composition of the

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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